molecular formula C10H13N5O4 B12408583 Adenosine-5',5''-d2

Adenosine-5',5''-d2

Cat. No.: B12408583
M. Wt: 269.25 g/mol
InChI Key: OIRDTQYFTABQOQ-QTYQXZHASA-N
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Description

Adenosine-d2 is a compound that involves the interaction between adenosine and dopamine D2 receptors. This compound is significant in the study of neurotransmission and has implications in various neurological and psychiatric disorders. Adenosine-d2 is particularly noted for its role in the modulation of neurotransmitter release and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of adenosine-d2 typically involves the synthesis of adenosine and dopamine D2 receptor ligands, followed by their conjugation. The synthetic route may include the use of specific peptides derived from transmembrane helices to facilitate receptor-receptor interactions . The reaction conditions often involve controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods

Industrial production of adenosine-d2 may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity, which is crucial for its application in research and therapeutic settings.

Chemical Reactions Analysis

Types of Reactions

Adenosine-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are often conducted under controlled temperature and pressure to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Adenosine-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine-d2 involves its interaction with adenosine A2A and dopamine D2 receptors. This interaction modulates the activity of these receptors, influencing neurotransmitter release and signal transduction pathways . The molecular targets include G protein-coupled receptors, which play a crucial role in cellular communication and response to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    Adenosine A2A receptor antagonists: Compounds like istradefylline, which are used in the treatment of Parkinson’s disease.

    Dopamine D2 receptor antagonists: Medications such as haloperidol, used in the management of schizophrenia.

Uniqueness

Adenosine-d2 is unique due to its dual interaction with both adenosine and dopamine receptors, providing a more comprehensive modulation of neurotransmission compared to compounds that target only one receptor type . This dual interaction offers potential advantages in therapeutic applications, particularly in conditions involving dysregulation of multiple neurotransmitter systems.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

269.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2

InChI Key

OIRDTQYFTABQOQ-QTYQXZHASA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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